molecular formula C21H19FN2O3S B425578 N-biphenyl-2-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-biphenyl-2-yl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B425578
M. Wt: 398.5g/mol
InChI Key: UOCQGFZAUQWRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide is a complex organic compound with a molecular formula of C17H18FN3O4S This compound is known for its unique structural features, which include a biphenyl group, a fluoro-substituted aniline, and a methylsulfonyl group

Preparation Methods

The synthesis of N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro and methylsulfonyl groups, and final acetamide formation. One common synthetic route involves the Suzuki-Miyaura coupling reaction to form the biphenyl core, followed by electrophilic aromatic substitution to introduce the fluoro group. The methylsulfonyl group can be introduced via sulfonylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-[1,1’-biphenyl]-2-yl-2-[4-fluoro(methylsulfonyl)anilino]acetamide can be compared with other similar compounds, such as:

    N-[4-(acetylamino)phenyl]-2-[3-fluoro(methylsulfonyl)anilino]acetamide: This compound has a similar structure but with an acetylamino group instead of the biphenyl group.

    1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: This compound has a pyrazole core and additional functional groups, making it distinct in terms of reactivity and applications

Properties

Molecular Formula

C21H19FN2O3S

Molecular Weight

398.5g/mol

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C21H19FN2O3S/c1-28(26,27)24(18-13-11-17(22)12-14-18)15-21(25)23-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,25)

InChI Key

UOCQGFZAUQWRLR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.